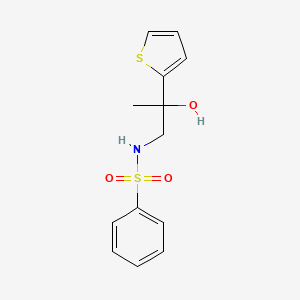

N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide is a compound that can be presumed to have a benzenesulfonamide moiety linked to a thiophene through a propyl chain with a hydroxy substituent. Benzenesulfonamides are a class of compounds known for their wide range of biological activities, including enzyme inhibition and potential therapeutic applications in various diseases .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves the acylation of benzenesulfonamide or its derivatives with appropriate electrophiles or the reaction of benzenesulfonamide with aldehydes or ketones to form hemiaminals, which can be further reduced to yield hydroxyalkyl benzenesulfonamides . For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the formation of a key intermediate followed by further functionalization . Similarly, the synthesis of N-(2,2,2-trichloroethyl)-2-thiophenesulfonamides includes chlorination and condensation reactions .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be elucidated using spectral analysis and X-ray diffraction studies. For example, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined, revealing the presence of hydrogen bonds and π-π interactions that stabilize the crystal structure . These structural analyses are crucial for understanding the interactions of these compounds with biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including reactions with halogenated compounds, arenes, and aldehydes, to form a diverse array of products . The reactivity of these compounds can be influenced by the substituents on the benzenesulfonamide core and the thiophene ring. For example, the reaction of N-(2,2,2-trichloro-1-hydroxyethyl)-2-thiophenesulfonamide with substituted arenes is regioselective, leading to para-substituted products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their biological activity and potential therapeutic applications. For instance, the introduction of flexible triazole moieties into benzenesulfonamide compounds can confer additional flexibility and affect their inhibitory activity against enzymes like carbonic anhydrase .

Wissenschaftliche Forschungsanwendungen

1. Inhibition of Kynurenine 3-Hydroxylase

- Study: The synthesis and evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase were described. These compounds were found to be high-affinity inhibitors in vitro and effectively blocked rat and gerbil kynurenine 3-hydroxylase after oral administration (Röver et al., 1997).

2. Carbonic Anhydrase Inhibition

- Study: Sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold demonstrated strong affinities towards carbonic anhydrase isozymes and showed potential as intraocular pressure lowering agents in normotensive rabbits (Casini et al., 2002).

3. Endothelin Antagonism

- Study: Biphenylsulfonamides were identified as novel series of endothelin-A selective antagonists. Substitutions on the pendant phenyl ring led to improved binding and functional activity, with one compound showing good oral activity in nonhuman primates (Murugesan et al., 1998).

4. Synthesis and Bioevaluation of New Sulfonamides

- Study: Microwave-assisted synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives led to compounds with potent cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes (Gul et al., 2017).

5. Photodynamic Therapy Application

- Study: The synthesis of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base demonstrated potential for photodynamic therapy in cancer treatment due to its high singlet oxygen quantum yield (Pişkin et al., 2020).

6. Designing and Synthesis for Anticancer Agents

- Study: The synthesis of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide types compounds led to the identification of compounds with good inhibition profiles on carbonic anhydrase IX and XII, suggesting potential as novel anticancer agents (Gul et al., 2016).

Wirkmechanismus

The mechanism of action of similar compounds has been investigated. For example, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, sulfonamides (sulfa drugs) and the metals like mercury, copper, and silver bear antimicrobial properties. The metal-based sulfonamide (e.g., silver sulfadiazine) is considered as first choice treatment in post-burn therapy .

Eigenschaften

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S2/c1-13(15,12-8-5-9-18-12)10-14-19(16,17)11-6-3-2-4-7-11/h2-9,14-15H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFPSYGDXNUATR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B3016487.png)

![Methyl 2-[2-(4-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3016489.png)

![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016494.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B3016497.png)

![Tert-butyl (3aR,7aS)-2-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B3016501.png)

![(Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016504.png)

![8-(2,5-Dimethylbenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3016507.png)